molecular formula C5H12O B1265516 Butyl methyl ether CAS No. 628-28-4

Butyl methyl ether

Cat. No. B1265516
CAS RN: 628-28-4
M. Wt: 88.15 g/mol
InChI Key: CXBDYQVECUFKRK-UHFFFAOYSA-N
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Description

Butyl methyl ether is a clear liquid that is less dense than water and slightly soluble in water . It is used as a gasoline additive . It is produced by the chemical reaction of methanol and isobutylene . It is also known as tert-Butyl methyl ether .


Synthesis Analysis

Butyl methyl ether can be synthesized by an acid-catalyzed reaction between methanol and isobutene . This method is commonly used for the synthesis of ethers . Another method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction .


Molecular Structure Analysis

The molecular formula of Butyl methyl ether is C5H12O . The IUPAC Standard InChI is InChI=1S/C5H12O/c1-3-4-5-6-2/h3-5H2,1-2H3 .


Chemical Reactions Analysis

Butyl methyl ether can act as a base to form salts or addition compounds with strong acids . It may react violently with strong oxidizing agents . It oxidizes readily in air . It is relatively unreactive in other reactions, which typically involve the breaking of the carbon-oxygen bond .


Physical And Chemical Properties Analysis

Butyl methyl ether is a clear liquid . It is less dense than water and slightly soluble in water . Its vapors are heavier than air . It may be toxic by inhalation or skin absorption and irritating to skin .

Scientific Research Applications

Environmental Remediation

  • Oxidation of MTBE in Groundwater : MTBE, found in groundwater due to fuel leaks, can be treated using in situ chemical oxidation, although this method shows slower rates compared to other oxidation processes. This limits its applicability for rapid cleanup strategies, but it may be suitable for passive oxidation risk management strategies (Damm et al., 2002).

Medical Research

  • Use in Cholelitholysis : Methyl tertiary butyl ether shows promise as a solvent for cholesterol gallstones. It has been tested both in vitro and in vivo and shows quicker dissolution of gallstones compared to other solvents, with minimal clinical, biochemical, or histologic effects in animal models (Allen et al., 1985).

Safety And Hazards

Butyl methyl ether is highly flammable . It can act as a base to form salts or addition compounds with strong acids . It may react violently with strong oxidizing agents . It oxidizes readily in air to form unstable peroxides that may explode spontaneously . It may be toxic by inhalation or skin absorption and irritating to skin .

properties

IUPAC Name

1-methoxybutane
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InChI

InChI=1S/C5H12O/c1-3-4-5-6-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBDYQVECUFKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC
Source PubChem
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Molecular Formula

C5H12O
Record name BUTYL METHYL ETHER
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DSSTOX Substance ID

DTXSID5074559
Record name Butane, 1-methoxy-
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Molecular Weight

88.15 g/mol
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Physical Description

Butyl methyl ether appears as a clear liquid. Less dense than water and slightly soluble in water. Vapors heavier than air. May be toxic by inhalation or skin absorption and irritating to skin. Used as a gasoline additive., Clear liquid; [CAMEO] Clear colorless liquid; [Aldrich MSDS]
Record name BUTYL METHYL ETHER
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Record name 1-Methoxybutane
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Vapor Pressure

139.0 [mmHg]
Record name 1-Methoxybutane
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Product Name

Butyl methyl ether

CAS RN

628-28-4
Record name BUTYL METHYL ETHER
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Record name Butyl methyl ether
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Record name Ether, butyl methyl
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Record name Butane, 1-methoxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20,600
Citations
O Farobie, Y Matsumura - Bioresource technology, 2015 - Elsevier
In this study, biodiesel production under supercritical conditions among methanol, ethanol, and tert-butyl methyl ether (MTBE) was compared in order to elucidate the differences in their …
Number of citations: 90 www.sciencedirect.com
NJ Daly, C Wentrup - Australian Journal of Chemistry, 1968 - CSIRO Publishing
… , t-butyl methyl ether, and … t-butyl methyl ether were detected with traces (about 0.3% relative to isobutene) of isobutane and formaldehyde; on column B, isobutene, t-butyl methyl ether, …
Number of citations: 27 www.publish.csiro.au
S Liedle, HG Mack, H Oberhammer, MR Imam… - Journal of Molecular …, 1989 - Elsevier
The gas-phase structures of t-butylmethyl ether (TBME) and di-t-butyl ether (DTBE) have been determined by electron diffraction. The intramolecular strain caused by the increasing …
Number of citations: 23 www.sciencedirect.com
O Farobie, T Yanagida, Y Matsumura - Fuel, 2014 - Elsevier
This paper reports a novel approach for biodiesel production from canola oil in supercritical tert-butyl methyl ether (MTBE) without the addition of a catalyst. Using this technique, canola …
Number of citations: 55 www.sciencedirect.com
RL Burwell Jr, LM Elkin, LG Maury - Journal of the American …, 1951 - ACS Publications
… of optically active s-butyl methyl ether by hydrogen bromide, … The resistance ofs-butyl methyl ether to racemization by a … we have found that 5-butyl methyl ether yields 5-butyl chloride …
Number of citations: 30 pubs.acs.org
MT Whited, RH Grubbs - Journal of the American Chemical …, 2008 - ACS Publications
… The dinitrogen complex performs C−H activation upon photolysis or thermolysis, regenerating the carbene from tert-butyl methyl ether with loss of H 2 . Taken together, these reactions …
Number of citations: 57 pubs.acs.org
I Ridwan, C Chinwanitcharoen, K Tamura - Fuel, 2021 - Elsevier
… The water addition to supercritical tert-butyl methyl ether for … by supercritical tert-butyl methyl ether with water and evaluated … supercritical tert-butyl methyl ether accelerates reaction rate …
Number of citations: 6 www.sciencedirect.com
T Shimanouchi, Y Ogawa, M Ohta… - Bulletin of the …, 1976 - journal.csj.jp
… and butyl methyl ether were measured for the gaseous, liquid, glassy and crystalline states. … Samples of methyl propyl ether, ethyl propyl ether, and butyl methyl ether were purchased …
Number of citations: 53 www.journal.csj.jp
KT O'Reilly, ME Moir, CD Taylor, CA Smith… - … science & technology, 2001 - ACS Publications
tert-Butyl methyl ether (MTBE) is generally considered to be resistant to chemical transformation in aqueous solution. This lack of reactivity has led to concerns of the long-term impacts …
Number of citations: 59 pubs.acs.org
A Suwa, H Ohta, S Konaka - Journal of Molecular Structure, 1988 - Elsevier
The molecular of tert-butyl alcohol (TBA) and tert-butyl methyl ether (TBME) have been determined by gas electron diffraction. Vibrational spectra have been measured for TBME. …
Number of citations: 22 www.sciencedirect.com

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